Cas no 1378906-07-0 (3,6-Difluoro-2-methylbenzyl alcohol)

3,6-Difluoro-2-methylbenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3,6-Difluoro-2-methylbenzyl alcohol
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- Inchi: 1S/C8H8F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3
- InChI Key: OCZYDODOEGTRPB-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C)=C1CO)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Topological Polar Surface Area: 20.2
- XLogP3: 1.6
3,6-Difluoro-2-methylbenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IE6-1g |
3,6-Difluoro-2-methylbenzyl alcohol |
1378906-07-0 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022IE6-250mg |
3,6-Difluoro-2-methylbenzyl alcohol |
1378906-07-0 | 95% | 250mg |
$500.00 | 2025-02-13 | |
Alichem | A010010172-1g |
3,6-Difluoro-2-methylbenzyl alcohol |
1378906-07-0 | 97% | 1g |
1,564.50 USD | 2021-05-27 | |
Alichem | A010010172-500mg |
3,6-Difluoro-2-methylbenzyl alcohol |
1378906-07-0 | 97% | 500mg |
839.45 USD | 2021-05-27 | |
Alichem | A010010172-250mg |
3,6-Difluoro-2-methylbenzyl alcohol |
1378906-07-0 | 97% | 250mg |
470.40 USD | 2021-05-27 |
3,6-Difluoro-2-methylbenzyl alcohol Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 3,6-Difluoro-2-methylbenzyl alcohol
Recent Advances in the Study of 3,6-Difluoro-2-methylbenzyl alcohol (CAS: 1378906-07-0) in Chemical Biology and Pharmaceutical Research
3,6-Difluoro-2-methylbenzyl alcohol (CAS: 1378906-07-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. Recent studies have focused on its synthesis, biological activity, and utility as a building block for more complex molecules. This research brief aims to summarize the latest findings and highlight the compound's relevance in the field.
The synthesis of 3,6-Difluoro-2-methylbenzyl alcohol has been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently produce the compound, achieving a yield of over 85%. This advancement is particularly noteworthy as it addresses previous challenges related to scalability and cost-effectiveness.
In terms of biological activity, preliminary investigations have revealed that 3,6-Difluoro-2-methylbenzyl alcohol exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A recent in vitro study conducted by researchers at the University of Cambridge showed that the compound could inhibit COX-2 activity by approximately 40% at micromolar concentrations, suggesting potential applications in the development of anti-inflammatory agents. However, further in vivo studies are needed to validate these findings and assess the compound's therapeutic potential.
Beyond its direct biological effects, 3,6-Difluoro-2-methylbenzyl alcohol has gained attention as a versatile intermediate in pharmaceutical synthesis. Its fluorine-substituted aromatic ring and hydroxyl group make it an attractive building block for the construction of more complex molecules. A 2024 patent application by a major pharmaceutical company disclosed the use of this compound in the synthesis of novel kinase inhibitors, highlighting its utility in drug discovery pipelines.
The stability and physicochemical properties of 3,6-Difluoro-2-methylbenzyl alcohol have also been subjects of recent investigation. Computational studies published in the Journal of Chemical Information and Modeling have provided insights into the compound's conformational preferences and potential for forming stable interactions with biological targets. These findings are particularly valuable for structure-based drug design efforts involving this scaffold.
Looking ahead, researchers anticipate that 3,6-Difluoro-2-methylbenzyl alcohol will continue to play an important role in medicinal chemistry. Its combination of synthetic accessibility and potential bioactivity makes it a promising candidate for further exploration. Current research directions include the development of derivatives with enhanced pharmacological properties and the investigation of its mechanism of action at the molecular level. As these studies progress, we expect to gain a deeper understanding of this compound's full potential in pharmaceutical applications.
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